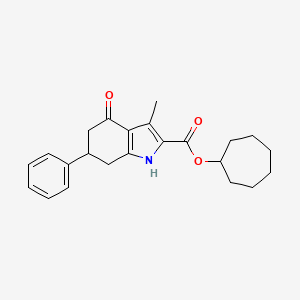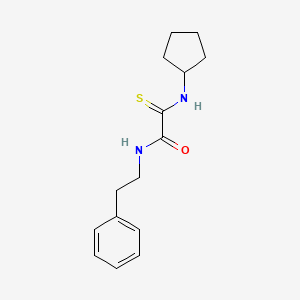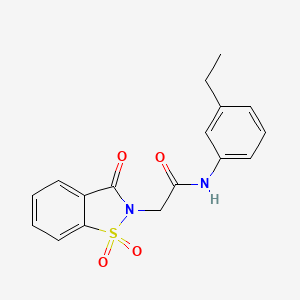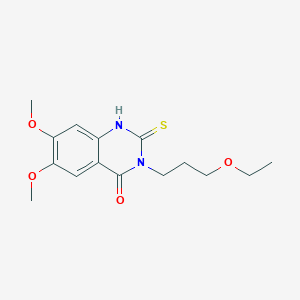![molecular formula C21H28N2O4S2 B4192668 N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4192668.png)
N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide
説明
N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide, also known as Sunitinib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). Sunitinib is primarily used in the treatment of various types of cancers, including renal cell carcinoma, gastrointestinal stromal tumor, and pancreatic neuroendocrine tumors.
作用機序
N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide works by inhibiting the activity of RTKs, which are responsible for the growth and proliferation of cancer cells. By blocking these receptors, N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide prevents the cancer cells from receiving signals that promote their growth and survival. In addition, N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide also inhibits the formation of new blood vessels, which are necessary for the growth and spread of tumors.
Biochemical and Physiological Effects:
N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors. N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide also has immunomodulatory effects, which may enhance the body's natural defense mechanisms against cancer.
実験室実験の利点と制限
N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide has several advantages as a research tool. It is a potent inhibitor of multiple RTKs, which makes it useful for studying the role of these receptors in cancer growth and progression. In addition, it has been extensively studied in clinical trials, which provides a wealth of data on its safety and efficacy.
However, there are also some limitations to the use of N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide in lab experiments. It is a small molecule inhibitor, which means that it may not be effective against all types of cancers. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
将来の方向性
There are several future directions for research on N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide. One area of interest is the development of new formulations and delivery methods that can improve its bioavailability and efficacy. Another area of research is the identification of biomarkers that can predict response to N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide, which can help to personalize treatment for cancer patients. Finally, there is ongoing research on the use of N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide in combination with other therapies, such as immunotherapy and chemotherapy, to improve outcomes for cancer patients.
科学的研究の応用
N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide has been extensively studied for its anti-cancer properties, particularly in the treatment of renal cell carcinoma. It has been shown to inhibit multiple RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors play a crucial role in the growth and proliferation of cancer cells.
特性
IUPAC Name |
N-methyl-N-(2,4,6-trimethyl-3-piperidin-1-ylsulfonylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-16-15-17(2)21(29(26,27)23-13-9-6-10-14-23)18(3)20(16)22(4)28(24,25)19-11-7-5-8-12-19/h5,7-8,11-12,15H,6,9-10,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDRQKWWPSGGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4192602.png)

![N-(2-{1-methyl-5-[(2-thienylcarbonyl)amino]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B4192612.png)
![N-(2,5-dichlorophenyl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanamide](/img/structure/B4192614.png)
![(5-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(2-furylmethyl)amine](/img/structure/B4192619.png)



![N-(2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}ethyl)-1-adamantanecarboxamide](/img/structure/B4192643.png)
![ethyl 2-({[(6-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4192644.png)
![N-(5-chloro-2-methylphenyl)-4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4192654.png)
![2,6-dimethyl-4-[(2,4,5-trichlorophenoxy)acetyl]morpholine](/img/structure/B4192655.png)
![2-[(4-bromobenzyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4192656.png)